molecular formula C15H16N2O2 B2674748 N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide CAS No. 2411218-18-1

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide

Cat. No. B2674748
CAS RN: 2411218-18-1
M. Wt: 256.305
InChI Key: YMEKTSWLYXVXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide, also known as NBYPX, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide reduces inflammation and pain. Additionally, N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide has been shown to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide is its potent anti-inflammatory and neuroprotective properties. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide is its relatively low solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide. One area of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide in the treatment of chronic pain and other inflammatory conditions. Finally, the development of more efficient synthesis methods and formulations could improve the efficacy and application of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide in various fields of research.

Synthesis Methods

The synthesis of N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide involves the reaction of 3-phenylpiperidin-4-one with propargyl bromide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been found to exhibit significant anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been shown to have potential in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(6-oxo-1-phenylpiperidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-6-14(18)16-12-9-10-15(19)17(11-12)13-7-4-3-5-8-13/h3-5,7-8,12H,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKTSWLYXVXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxo-1-phenylpiperidin-3-yl)but-2-ynamide

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